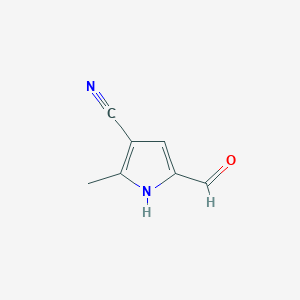![molecular formula C7H5BrN2O B1520145 4-Bromobenzo[d]isoxazol-3-amine CAS No. 796969-15-8](/img/structure/B1520145.png)
4-Bromobenzo[d]isoxazol-3-amine
Overview
Description
4-Bromobenzo[d]isoxazol-3-amine is a chemical compound with the CAS Number: 796969-15-8 . It has a molecular weight of 213.03 and its IUPAC name is 4-bromo-1,2-benzisoxazol-3-amine . It is stored in a dark place, sealed in dry, at 2-8°C . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 4-Bromobenzo[d]isoxazol-3-amine is 1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H, (H2,9,10) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4-Bromobenzo[d]isoxazol-3-amine has a molecular weight of 213.03 . It is a solid compound and is stored in a dark place, sealed in dry, at 2-8°C . The compound has a density of 1.8±0.1 g/cm3 and a boiling point of 371.1±22.0 °C at 760 mmHg .Scientific Research Applications
Medicinal Chemistry: Antimicrobial and Antitumor Applications
4-Bromobenzo[d]isoxazol-3-amine: is a valuable compound in medicinal chemistry due to its isoxazole ring, which is found in many drugs . Isoxazoles, including derivatives of 4-Bromobenzo[d]isoxazol-3-amine, exhibit a range of biological activities such as antimicrobial and antitumor effects . This makes them significant for the development of new therapeutic agents.
Material Science: Synthesis of Advanced Materials
In material science, 4-Bromobenzo[d]isoxazol-3-amine can be used as a precursor for the synthesis of advanced materials. Its bromine atom can act as a reactive site for further functionalization, leading to materials with potential applications in electronics and photonics .
Chemical Synthesis: Building Blocks for Heterocyclic Compounds
The compound serves as a building block in chemical synthesis, particularly in the construction of heterocyclic compounds. The isoxazole ring is a common moiety in many commercially available drugs, and its derivatives are synthesized using various metal-free synthetic routes .
Analytical Research: Chromatography and Spectroscopy
In analytical research, 4-Bromobenzo[d]isoxazol-3-amine can be utilized in chromatography and spectroscopy as a standard or reference compound. It helps in the identification and quantification of similar compounds in complex mixtures .
Life Science Research: Neurotransmitter Receptor Studies
Isoxazole derivatives are known to interact with neurotransmitter receptors, which are crucial in life science research4-Bromobenzo[d]isoxazol-3-amine could be used to study the function of these receptors and their role in neurological disorders .
Chromatography: Analytical Standard
In chromatography, 4-Bromobenzo[d]isoxazol-3-amine may be employed as an analytical standard due to its well-defined structure and properties. It can aid in the calibration of equipment and ensure the accuracy of analytical results .
Safety and Hazards
Future Directions
Mechanism of Action
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
properties
IUPAC Name |
4-bromo-1,2-benzoxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCUVFGUHBRMHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670669 | |
| Record name | 4-Bromo-1,2-benzoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzo[d]isoxazol-3-amine | |
CAS RN |
796969-15-8 | |
| Record name | 4-Bromo-1,2-benzoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-{phenyl[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine](/img/structure/B1520076.png)



